5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one
Description
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c19-16(6-2-1-5-15-7-9-21-22-15)18-11-14(12-18)20-13-4-3-8-17-10-13/h3-4,8,10,14-15H,1-2,5-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAMRBZMJWWUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Formation of the Dithiolane Ring
The dithiolane moiety is synthesized via cyclization of 1,2-ethanedithiol with a carbonyl precursor. A representative approach involves reacting 3-mercaptopropionic acid with pentan-1-one under acidic conditions, followed by oxidative ring closure using iodine or hydrogen peroxide. This step typically achieves moderate yields (60–75%) due to competing disulfide formation.
Table 1: Dithiolane Ring Formation Conditions
| Carbonyl Precursor | Thiol Agent | Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pentan-1-one | 1,2-Ethanedithiol | I₂ | 25 | 68 |
| Pentan-1-one | 3-Mercaptopropionic acid | H₂O₂ | 40 | 72 |
Synthesis of 3-(Pyridin-3-yloxy)Azetidine
The azetidinyl ether segment is constructed through nucleophilic substitution or Mitsunobu reactions. For example, azetidin-3-ol reacts with pyridin-3-ol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine) to form 3-(pyridin-3-yloxy)azetidine in 85% yield. Alternative methods employ mesylation of azetidin-3-ol followed by displacement with pyridin-3-olate, though this route is less efficient (55–60% yield).
Coupling of Intermediate Components
The final step involves alkylation of the dithiolane-containing pentanone with 3-(pyridin-3-yloxy)azetidine. Activation of the ketone as a triflate or tosylate enables nucleophilic attack by the azetidine’s secondary amine. Using potassium carbonate as a base in dimethylformamide (DMF) at 60°C, this coupling achieves 70–80% yield.
Table 2: Key Coupling Reaction Parameters
| Leaving Group | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Tosylate | K₂CO₃ | DMF | 60 | 78 |
| Triflate | Cs₂CO₃ | THF | 25 | 82 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in coupling reactions, while elevated temperatures (50–70°C) accelerate kinetics without compromising azetidine stability. Lower temperatures (25–40°C) are preferred for dithiolane formation to minimize oxidative side reactions.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in azetidine alkylation, reducing reaction times by 30–40%. Similarly, molecular sieves (3Å) mitigate moisture interference during Mitsunobu etherification, boosting yields to 90%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for dithiolane cyclization and azetidine coupling steps enhances throughput and reduces byproduct formation. For example, microreactors achieve 95% conversion in dithiolane synthesis at residence times <10 minutes, compared to 4 hours in batch processes.
Purification Strategies
Chromatography-free purification is critical for cost-effective scale-up. Crystallization of the final product from ethanol/water mixtures (7:3 v/v) affords >99% purity, while aqueous workups remove residual DMF or THF.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound at 12.3 minutes with >98% purity.
Comparative Analysis of Synthetic Approaches
Table 3: Route Efficiency and Scalability
| Step | Traditional Batch Yield (%) | Continuous Flow Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Dithiolane formation | 68 | 85 | 12 |
| Azetidine ether synthesis | 85 | 90 | 18 |
| Final coupling | 78 | 88 | 22 |
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The azetidinyl and pyridinyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. The presence of the dithiolane ring, azetidinyl group, and pyridinyl moiety allows for multiple chemical modifications. It can be utilized to develop new synthetic methodologies, enhancing the efficiency and scope of organic reactions.
Synthetic Routes
The synthesis typically involves several key steps:
- Formation of the Dithiolane Ring: Achieved through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions.
- Introduction of the Azetidinyl Group: Accomplished via nucleophilic substitution reactions using azetidine.
- Attachment of the Pyridinyl Group: Involves etherification reactions with pyridine derivatives.
- Final Coupling: Coupling of intermediates under controlled conditions to ensure high yield and purity.
Biological Applications
The biological activity of 5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is of particular interest due to its potential antimicrobial, antiviral, and anticancer properties.
Case Studies
While specific studies are required to confirm its biological efficacy, preliminary investigations suggest that compounds with similar structures exhibit significant activity against various pathogens and cancer cell lines.
Medicinal Chemistry
In medicinal chemistry, this compound holds promise for drug discovery. Its structural characteristics suggest potential interactions with biological targets that could lead to new therapeutic agents.
Therapeutic Potential
Research into similar compounds has revealed capabilities such as:
- Modulation of metabolic pathways.
- Interaction with neurotransmitter systems.
These insights indicate that 5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one could be explored for developing treatments for diseases such as cancer and neurodegenerative disorders.
Industrial Applications
The unique chemical properties of this compound may also find applications in industrial settings. It could be used in the formulation of novel materials such as polymers or coatings.
Material Science
The incorporation of dithiolane and pyridinyl functionalities can enhance the properties of materials, potentially leading to advancements in:
- Coating technologies.
- Composite materials with improved durability and performance characteristics.
Mécanisme D'action
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The dithiolane ring might interact with thiol groups in proteins, while the pyridinyl group could engage in π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Structural Analog: 1-(1H-Benzo[d]imidazol-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
Core Structure :
- Shares the pentanone backbone and dithiolane group but replaces the azetidine-pyridine moiety with a benzimidazole ring.
TLR7-9 Antagonists: Azetidine-Containing Derivatives
Core Structure :
- Example: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives.
- Shared Feature : The azetidine group, critical for binding to Toll-like receptors (TLRs).
Pharmacological Profile :
- Designed as TLR7-9 antagonists for treating systemic lupus erythematosus (SLE). The azetidine ring enhances interaction with hydrophobic pockets in TLRs, improving potency .
- Key Difference: The target compound lacks the quinoline-morpholine scaffold, suggesting divergent mechanisms despite shared azetidine functionality.
Pyrazole and Thiophene Derivatives
Core Structure :
- Examples: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and related compounds.
- Key Features : Pyrazole and thiophene rings instead of dithiolane or azetidine groups.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Structural Flexibility : The azetidine group in the target compound may enhance binding specificity compared to benzimidazole analogs, though this requires validation via receptor studies.
- Synthetic Efficiency : The 67% yield of the benzimidazole analog suggests room for optimization in the target compound’s synthesis, particularly if azetidine introduction proves challenging.
- Therapeutic Potential: The patent compounds’ success in targeting TLRs highlights the azetidine moiety’s value, positioning the target compound as a candidate for immunomodulatory drug development.
Activité Biologique
5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
The molecular formula of 5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is , with a molecular weight of 366.5 g/mol. The compound features a dithiolane moiety, which is known for its role in biological redox processes and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer effects of this compound, particularly its ability to inhibit cancer cell proliferation. It has been characterized as a selective inhibitor of epidermal growth factor receptor (EGFR) overexpression, which is commonly associated with various cancers. The compound's efficacy was demonstrated in vitro against multiple cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity of 5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | EGFR inhibition |
| A549 (Lung) | 12.6 | Induction of apoptosis |
| HeLa (Cervical) | 10.4 | Cell cycle arrest at G2/M phase |
The biological activity is primarily attributed to the compound's ability to interact with various cellular pathways:
- EGFR Inhibition : The compound binds to the EGFR, preventing its activation and subsequent downstream signaling that promotes tumor growth.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which halts proliferation.
Case Studies
A notable case study involved the administration of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo. Histological analysis revealed increased apoptosis and reduced cell proliferation markers in treated tumors.
Clinical Implications
The promising preclinical results suggest that 5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one may serve as a lead compound for developing new anticancer therapies targeting EGFR-driven malignancies.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one, and how can reaction yields be optimized?
- Answer: A multi-step synthesis approach is typically employed, starting with functionalization of the azetidine ring followed by coupling with the dithiolane moiety. For example, nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) can minimize oxidation of the dithiolane ring. Catalytic methods, such as palladium-mediated cross-coupling, may enhance regioselectivity . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane mixtures) improves yield. Reaction optimization should include kinetic studies (e.g., varying temperature from 0°C to reflux) and monitoring by TLC/HPLC .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm connectivity of the pyridinyloxy-azetidine and dithiolane groups.
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., ESI+ mode).
- Elemental analysis (C, H, N, S) to validate stoichiometry .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer:
- Personal protective equipment (PPE): Nitrile gloves (tested for chemical permeation resistance per EN 374), lab coats, and full-face shields .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Answer: Cross-validate experimental data with computational models (e.g., density functional theory (DFT) for NMR chemical shift predictions). Discrepancies may arise from conformational flexibility (e.g., rotation of the pyridinyloxy group) or solvent effects. Use variable-temperature NMR to probe dynamic behavior . If inconsistencies persist, consider isotopic labeling (e.g., ¹³C-enriched intermediates) to trace signal origins .
Q. What experimental strategies are recommended to study the redox behavior of the dithiolane ring in biological systems?
- Answer:
- Cyclic voltammetry (CV): Perform in buffered solutions (pH 7.4) to simulate physiological conditions. Monitor oxidation/reduction peaks (e.g., -0.5 to +0.5 V vs. Ag/AgCl) to identify disulfide bond formation/cleavage .
- Thiol-disulfide exchange assays: Use Ellman’s reagent (DTNB) to quantify free thiols released during redox cycling .
- Biolayer interferometry (BLI): Immobilize the compound on sensor tips to study real-time interactions with redox-active proteins (e.g., thioredoxin) .
Q. How can environmental degradation pathways of this compound be modeled to assess ecological risks?
- Answer: Apply computational tools like EPI Suite to predict biodegradation half-lives and partition coefficients (e.g., log Kow). Experimentally, conduct:
- Hydrolysis studies: Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS .
- Photolysis assays: Use UV-light chambers (λ = 254–365 nm) to simulate sunlight-driven degradation, followed by QTOF-MS for metabolite identification .
Q. What strategies are effective for evaluating the compound’s interactions with enzymatic targets (e.g., kinases or oxidoreductases)?
- Answer:
- Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDBe databases) to predict binding modes. Focus on the dithiolane ring’s potential as a disulfide mimic .
- Surface plasmon resonance (SPR): Immobilize the target enzyme on a sensor chip to measure binding kinetics (ka/kd) in real time .
- Enzymatic inhibition assays: Monitor activity changes via fluorogenic substrates (e.g., ADP-Glo™ for kinases) .
Data Analysis and Reporting
Q. How should conflicting results in biological activity assays (e.g., IC50 variability) be addressed?
- Answer: Standardize assay conditions (e.g., cell passage number, serum-free media) and include internal controls (e.g., staurosporine for kinase assays). Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers . Use orthogonal assays (e.g., Western blotting alongside activity assays) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
